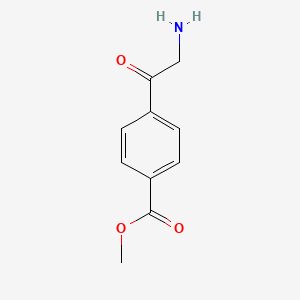

Methyl 4-(2-aminoacetyl)benzoate

Description

Methyl 4-(2-aminoacetyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 2-aminoacetyl substituent at the para position of the aromatic ring. The 2-aminoacetyl group (–CO–CH2–NH2) introduces both carbonyl and primary amine functionalities, influencing the compound’s physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 4-(2-aminoacetyl)benzoate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6,11H2,1H3 |

InChI Key |

UCXYUTYDNUMEKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoacetyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(aminomethyl)benzoic acid. This process typically requires specific pH and temperature control to ensure the successful formation of the ester . Another method involves the catalytic hydrogenation of methyl 4-cyanobenzoate or its derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation techniques. These methods are preferred due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoacetyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminoacetyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 4-(2-aminoacetyl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoacetyl)benzoate involves its interaction with specific molecular targets. For instance, it can act as a local anesthetic by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Benzoate Derivatives

Key Observations :

- Functional Groups: The target compound’s 2-aminoacetyl group distinguishes it from analogs with simpler alkylamine (e.g., 1-aminoethyl in ) or bulkier aromatic/heterocyclic substituents (e.g., ureido-phenylacetamido in or quinoline-piperazinyl in ).

- Molecular Weight : The target (193.20 g/mol) is smaller than C1 (473.55 g/mol) and the ureido derivative (437.88 g/mol), suggesting better bioavailability for pharmaceutical applications.

- Polarity: The amino and carbonyl groups in the target enhance hydrophilicity compared to halogenated derivatives (e.g., C2–C4 in ), which may exhibit higher lipophilicity.

Key Observations :

- Efficiency: The 83% yield for (S)-Methyl 4-(1-aminoethyl)benzoate highlights the efficiency of its synthesis compared to the 44% yield for the ureido derivative , likely due to reduced steric hindrance.

- Complexity: The target’s synthesis likely involves fewer steps than quinoline-piperazinyl derivatives (C1–C7 in ), which require multi-step coupling and crystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.